molecular formula C18H12N2S B2778333 (2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile CAS No. 72740-58-0

(2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B2778333
CAS No.: 72740-58-0
M. Wt: 288.37
InChI Key: HASYGYFEXQRRMK-LFIBNONCSA-N
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Description

(2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound that features a thiazole ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves the condensation of appropriate aldehydes and thiazole derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and nitrile group can play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-phenyl-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • (2E)-3-phenyl-2-(4-ethyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • (2E)-3-phenyl-2-(4-phenyl-1,3-oxazol-2-yl)prop-2-enenitrile

Uniqueness

(2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is unique due to the presence of both a thiazole ring and a nitrile group, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

(E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S/c19-12-16(11-14-7-3-1-4-8-14)18-20-17(13-21-18)15-9-5-2-6-10-15/h1-11,13H/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASYGYFEXQRRMK-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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